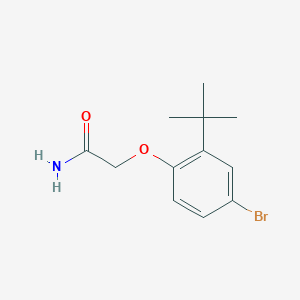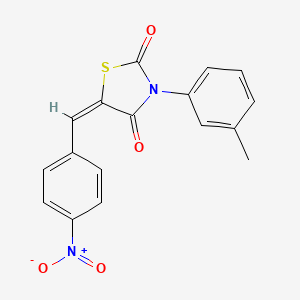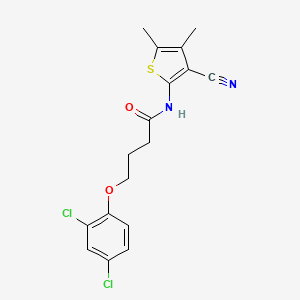
N,N'-(4-benzoyl-1,2-phenylene)bis(3,4-dimethylbenzamide)
Overview
Description
N,N'-(4-benzoyl-1,2-phenylene)bis(3,4-dimethylbenzamide), commonly known as BBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBP is a type of organic compound that belongs to the family of benzamides, which are widely used in the pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of BBP is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. BBP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. BBP has also been shown to bind to the benzodiazepine receptor in the brain, which is involved in the regulation of anxiety and sleep. The exact mechanism of how BBP interacts with these targets is still under investigation.
Biochemical and Physiological Effects:
BBP has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BBP inhibits the growth of cancer cells and reduces the production of inflammatory cytokines. In vivo studies have shown that BBP reduces inflammation and pain in animal models of arthritis and neuropathic pain. BBP has also been shown to have anxiolytic and sedative effects in animal models of anxiety and insomnia.
Advantages and Limitations for Lab Experiments
BBP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. BBP is also readily available from commercial sources. However, BBP has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. BBP is also relatively expensive compared to other benzamides.
Future Directions
There are several future directions for research on BBP. One area of interest is the development of BBP-based compounds with improved pharmacological properties. Another area of interest is the study of BBP's mechanism of action and its interactions with specific targets in the body. BBP's potential applications in materials science and biochemistry also warrant further investigation. Overall, BBP is a promising compound with potential applications in various fields, and further research is needed to fully understand its properties and potential.
Scientific Research Applications
BBP has been extensively studied for its potential applications in various fields such as drug discovery, materials science, and biochemistry. In drug discovery, BBP has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. BBP has also been used as a building block in the synthesis of novel compounds with improved pharmacological properties. In materials science, BBP has been used as a ligand in the preparation of metal complexes with potential applications in catalysis and drug delivery. In biochemistry, BBP has been used as a tool to study protein-ligand interactions and enzyme kinetics.
properties
IUPAC Name |
N-[4-benzoyl-2-[(3,4-dimethylbenzoyl)amino]phenyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N2O3/c1-19-10-12-25(16-21(19)3)30(35)32-27-15-14-24(29(34)23-8-6-5-7-9-23)18-28(27)33-31(36)26-13-11-20(2)22(4)17-26/h5-18H,1-4H3,(H,32,35)(H,33,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSXWJYVTHQNNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC(=C(C=C4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B4709716.png)
![1-[(4-ethylphenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B4709721.png)
![ethyl 4-({[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4709724.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4709731.png)



![allyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4709759.png)
![3-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide](/img/structure/B4709766.png)

![1-(cyclopentylcarbonyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4709822.png)
![4-methoxy-N-[4-oxo-2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)-3(4H)-quinazolinyl]benzamide](/img/structure/B4709826.png)
![N-(2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B4709832.png)
![2-(4-chlorophenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4709834.png)